molecular formula C11H18N2S B12111621 {2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine

{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine

Cat. No.: B12111621
M. Wt: 210.34 g/mol
InChI Key: DCASTUBNJWSRPB-UHFFFAOYSA-N
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Description

{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine is a chemical compound with the molecular formula C11H18N2S It is known for its unique structure, which includes an amino group, a phenyl ring substituted with a methylsulfanyl group, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with dimethylamine in the presence of a reducing agent. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.

    Substitution: The amino and dimethylamine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the amino and dimethylamine groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    {2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}amine: Lacks the dimethylamine group, resulting in different reactivity and applications.

    {2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}methylamine: Contains a methylamine group instead of a dimethylamine group, leading to variations in its chemical behavior.

Uniqueness

{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine is unique due to the presence of both the dimethylamine and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

N,N-dimethyl-1-(4-methylsulfanylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C11H18N2S/c1-13(2)11(8-12)9-4-6-10(14-3)7-5-9/h4-7,11H,8,12H2,1-3H3

InChI Key

DCASTUBNJWSRPB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CN)C1=CC=C(C=C1)SC

Origin of Product

United States

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